3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and indole moieties, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the Propionic Acid Moiety: This step may involve the reaction of the pyrazole derivative with a suitable propionic acid derivative under acidic or basic conditions.
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Final Coupling Reaction: The final step involves coupling the pyrazole-propionic acid derivative with the indole derivative using a hydrazide linkage.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyrazole ring or the hydrazide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the pyrazole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole and indole derivatives are known for their pharmacological activities. This compound could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored as a lead compound for drug development. Its dual pyrazole-indole structure could interact with various biological targets.
Industry
Industrially, such compounds might find applications in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific biological activity. Generally, compounds with pyrazole and indole moieties can interact with enzymes, receptors, or DNA, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid derivatives: These compounds share the pyrazole-propionic acid structure but may have different substituents.
Indole derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of 3-(3,5-Diphenyl-pyrazol-1-yl)-propionic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide lies in its combined pyrazole and indole moieties, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c32-24(28-29-25-20-13-7-8-14-21(20)27-26(25)33)15-16-31-23(19-11-5-2-6-12-19)17-22(30-31)18-9-3-1-4-10-18/h1-14,17,27,33H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGPMIPRBFTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.